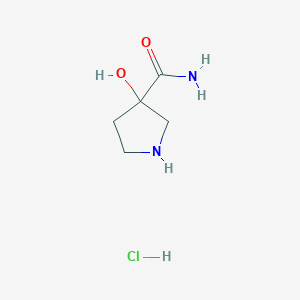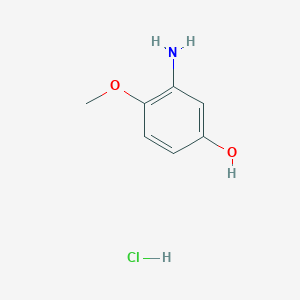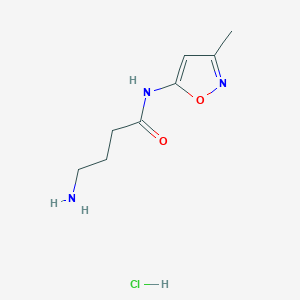
(4-Hydroxyimino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester
Descripción general
Descripción
(4-Hydroxyimino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester (HIPB-CBTE) is a synthetic organic compound which has been used as a reagent in a variety of organic and inorganic reactions. It is a versatile reagent which has been employed in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a catalyst in various reactions, such as the Diels-Alder reaction. HIPB-CBTE has been studied for its potential biological activity, and it has been shown to possess a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical synthesis and characterization of related carbamic acid tert-butyl esters have been extensively studied. For instance, research on diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives highlighted the synthesis of multiple related compounds, showcasing the versatility of carbamic acid tert-butyl esters in asymmetric synthesis processes (Garcia et al., 2006). Similarly, the preparation and structural analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester through FT-NMR and X-ray diffraction studies underscore the compound's structural significance and the interactions stabilizing its crystal packing (Kant et al., 2015).
Reaction Mechanisms and Applications
The development of novel methodologies for activating carboxylic acids using dialkyl pyrocarbonates, including di-tert.-butyl pyrocarbonate, has opened new avenues for synthesizing anhydrides and esters of N-protected amino acids (Pozdnev, 2009). This highlights the role of carbamic acid tert-butyl esters in facilitating complex organic synthesis processes. Additionally, research into the unexpected cleavage of C–S bonds during the hydrazination of related esters further expands our understanding of reaction mechanisms and the synthesis of acyl hydrazides (Nordin et al., 2016).
Propiedades
IUPAC Name |
tert-butyl N-[(4E)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-8-4-5-12(17-19)11-6-9-15-10-7-11/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,16,18)/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOOJRZVMPVFMV-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC/C(=N\O)/C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid](/img/structure/B1449715.png)


![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)

![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)
![{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1449724.png)
![2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1449725.png)
![3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1449726.png)



